molecular formula C7H6F3NO B13033618 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide

Cat. No.: B13033618
M. Wt: 177.12 g/mol
InChI Key: MACXJHSPXZUKBC-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)pyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the pyridine ring, along with an oxygen atom bonded to the nitrogen in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide can be achieved through several methods. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state pyridine derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its ability to interact with various proteins and enzymes is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide is unique due to the presence of both the trifluoromethyl and methyl groups, along with the 1-oxide functionality. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

4-methyl-1-oxido-2-(trifluoromethyl)pyridin-1-ium

InChI

InChI=1S/C7H6F3NO/c1-5-2-3-11(12)6(4-5)7(8,9)10/h2-4H,1H3

InChI Key

MACXJHSPXZUKBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])C(F)(F)F

Origin of Product

United States

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